Cas no 38658-94-5 (1H-Pyrazol-3-amine,4-[2-[4-(ethylsulfonyl)-2-nitrophenyl]diazenyl]-5-methyl-1-phenyl-)
![1H-Pyrazol-3-amine,4-[2-[4-(ethylsulfonyl)-2-nitrophenyl]diazenyl]-5-methyl-1-phenyl- structure](https://it.kuujia.com/scimg/cas/38658-94-5x500.png)
38658-94-5 structure
Nome del prodotto:1H-Pyrazol-3-amine,4-[2-[4-(ethylsulfonyl)-2-nitrophenyl]diazenyl]-5-methyl-1-phenyl-
1H-Pyrazol-3-amine,4-[2-[4-(ethylsulfonyl)-2-nitrophenyl]diazenyl]-5-methyl-1-phenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Pyrazol-3-amine,4-[2-[4-(ethylsulfonyl)-2-nitrophenyl]diazenyl]-5-methyl-1-phenyl-
- 4-[(4-ethylsulfonyl-2-nitrophenyl)diazenyl]-5-methyl-1-phenylpyrazol-3-amine
- 1H-Pyrazol-3-amine, 4-((4-(ethylsulfonyl)-2-nitrophenyl)azo)-5-methyl-1-phenyl-
- 1H-Pyrazol-3-amine, 4-(2-(4-(ethylsulfonyl)-2-nitrophenyl)diazenyl)-5-methyl-1-phenyl-
- 4-((4-(Ethylsulphonyl)-2-nitrophenyl)azo)-5-methyl-1-phenyl-1H-pyrazol-3-amine
- 4-{(E)-[4-(ethylsulfonyl)-2-nitrophenyl]diazenyl}-5-methyl-1-phenyl-1H-pyrazol-3-amine
- 38658-94-5
- NS00022133
- DTXSID3068124
- EINECS 254-065-7
- 1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl-
-
- Inchi: InChI=1S/C18H18N6O4S/c1-3-29(27,28)14-9-10-15(16(11-14)24(25)26)20-21-17-12(2)23(22-18(17)19)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H2,19,22)/b21-20+
- Chiave InChI: AOHYRLBEHPBUOC-QZQOTICOSA-N
- Sorrisi: CCS(C1=CC=C(/N=N/C2C(N)=NN(C3=CC=CC=C3)C=2C)C([N+]([O-])=O)=C1)(=O)=O
Proprietà calcolate
- Massa esatta: 414.11124
- Massa monoisotopica: 414.111
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 29
- Conta legami ruotabili: 5
- Complessità: 700
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 157Ų
- XLogP3: 3.2
Proprietà sperimentali
- Densità: 1.46
- Punto di ebollizione: 696.4°Cat760mmHg
- Punto di infiammabilità: 375°C
- Indice di rifrazione: 1.69
- PSA: 145.84
1H-Pyrazol-3-amine,4-[2-[4-(ethylsulfonyl)-2-nitrophenyl]diazenyl]-5-methyl-1-phenyl- Letteratura correlata
-
1. Book reviews
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
38658-94-5 (1H-Pyrazol-3-amine,4-[2-[4-(ethylsulfonyl)-2-nitrophenyl]diazenyl]-5-methyl-1-phenyl-) Prodotti correlati
- 2228443-50-1(methyl 4-(carbamimidoylmethyl)-2-methylbenzoate)
- 2034593-60-5(5-bromo-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide)
- 298704-22-0(4-Hydroxybenzaldehyde-d5)
- 2228758-65-2(2-methoxy-3-(4-methoxy-2-methylphenyl)propanoic acid)
- 2171980-67-7(10-cyclobutyl-6-oxa-9-azaspiro4.5decane)
- 499769-95-8(1H-Benzimidazol-4-ylboronic acid)
- 2172178-47-9(2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-ethylbutanoic acid)
- 2229469-13-8(1-(3,4-dibromophenyl)prop-2-en-1-one)
- 4071-22-1(2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride)
- 1311495-68-7(N-(cyanomethyl)-2-(2-phenoxyethoxy)acetamide)
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
